molecular formula C23H18N2O B15105891 N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide CAS No. 88067-76-9

N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B15105891
CAS No.: 88067-76-9
M. Wt: 338.4 g/mol
InChI Key: PMSHRZMEDDFETM-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-phenylquinoline-4-carboxamide is a quinoline-derived carboxamide featuring a 2-phenylquinoline core substituted with a 4-methylphenyl group at the carboxamide nitrogen.

Properties

CAS No.

88067-76-9

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H18N2O/c1-16-11-13-18(14-12-16)24-23(26)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,24,26)

InChI Key

PMSHRZMEDDFETM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among quinoline-4-carboxamides include:

  • Amide Nitrogen Substituents : Alterations here influence solubility and hydrogen-bonding capacity.
  • Quinoline Ring Substituents: Modifications at the 2-position (e.g., phenyl, furyl, chlorophenyl) affect π-π stacking and electronic properties.
Table 1: Physicochemical Properties of Selected Quinoline-4-carboxamides
Compound Name Substituents (Amide N / Quinoline-2) Molecular Weight Melting Point (°C) Purity (%) Key Features
N-(4-Methylphenyl)-2-phenylquinoline-4-carboxamide 4-Methylphenyl / Phenyl 354.4* N/A N/A Moderate lipophilicity
N-(4-Chlorophenyl)-2-(3-methylphenyl)-quinoline-4-carboxamide 4-Chlorophenyl / 3-Methylphenyl 402.9 N/A N/A Electron-withdrawing Cl enhances electrophilicity
2-(4-Methoxyphenyl)-N-phenylquinoline-4-carboxamide Phenyl / 4-Methoxyphenyl 354.4 N/A N/A Methoxy group increases electron density
N-[2-(4-Morpholinyl)ethyl]-2-phenylquinoline-4-carboxamide Morpholinylethyl / Phenyl 403.5 N/A N/A Polar morpholine improves solubility
N-(4-Fluorophenyl)-2-(5-methyl-2-furyl)quinoline-4-carboxamide 4-Fluorophenyl / 5-Methylfuryl 376.4 N/A N/A Furyl enhances π-π interactions
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) Dimethylaminopropyl / Modified phenyl 575.7 188.1–189.4 97.6 High yield (59%), antibacterial focus

*Calculated from molecular formula C23H18N2O.

Biological Activity

N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with multiple aromatic substituents, which contribute to its unique electronic properties. The molecular formula is C21_{21}H18_{18}N2_{2}O, and it contains a carboxamide functional group that enhances its reactivity and biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The quinoline structure allows for binding at active sites, leading to modulation of enzymatic activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in pathogen metabolism.
  • Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

Antiplasmodial Activity

Research indicates that this compound shows significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have demonstrated:

  • EC50_{50} values in the low nanomolar range, indicating potent activity.
  • Efficacy in inhibiting late-stage gametocytes, which are crucial for malaria transmission.

A study highlighted that derivatives of quinoline-4-carboxamide exhibited oral efficacy in P. berghei malaria models, with effective doses (ED90_{90}) below 1 mg/kg when administered orally for four days .

Antibacterial Properties

The compound has also shown promising antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Preliminary evaluations suggest that it may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study 1: Antiplasmodial Screening

A series of quinoline derivatives were screened for their antiplasmodial activity. The most active compound from this series was found to inhibit translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial action. This study provided compelling evidence for the potential use of these compounds in malaria treatment .

Study 2: Antibacterial Evaluation

In a comparative study assessing the antibacterial properties of various quinoline derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against tested strains .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismEC50_{50} / MIC (µM)Mechanism
AntiplasmodialPlasmodium falciparumLow nanomolarInhibition of PfEF2
AntibacterialStaphylococcus aureus5.64 - 77.38Cell wall synthesis disruption
Escherichia coli8.33 - 23.15Metabolic pathway inhibition

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